N-butyl-4-nitrobenzamide
Overview
Description
N-butyl-4-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-4-nitrobenzamide can be synthesized through the direct condensation of 4-nitrobenzoic acid and butylamine. The reaction is typically carried out in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under mild conditions . Another method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. The use of recyclable catalysts and green solvents is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: N-butyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and butylamine.
Scientific Research Applications
N-butyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the design of new drugs with improved efficacy and safety. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used as a building block for the synthesis of functional materials, including polymers and organic semiconductors.
Environmental Research: It may be used in studies related to the degradation of nitroaromatic compounds and the development of environmentally friendly synthesis methods.
Industrial Research: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve the inhibition of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-butyl-4-nitrobenzamide can be compared with other similar compounds, such as:
N-butyl-2-nitrobenzamide: Similar structure but with the nitro group at the ortho position, which may result in different reactivity and biological activity.
N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of a butyl group, affecting its lipophilicity and pharmacokinetic properties.
N-butyl-4-chloro-3-nitrobenzamide: Contains an additional chloro substituent, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-butyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLRHGQFFDNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324497 | |
Record name | N-butyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-98-8 | |
Record name | NSC406854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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